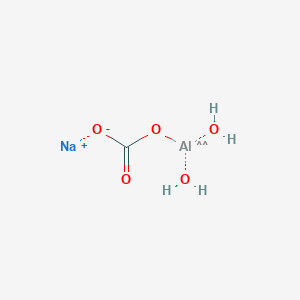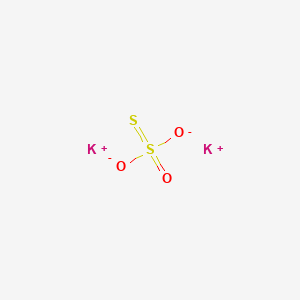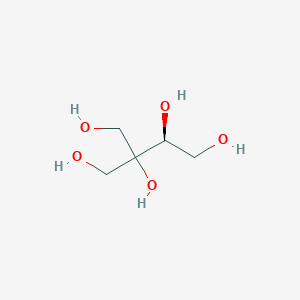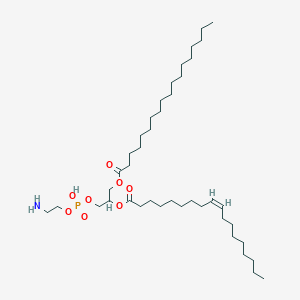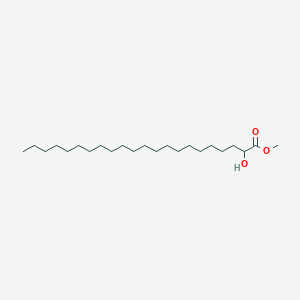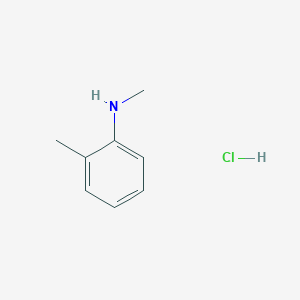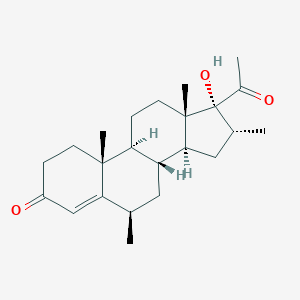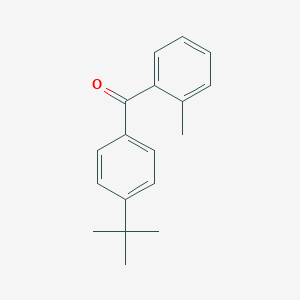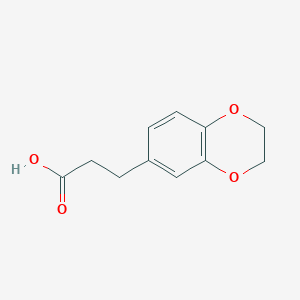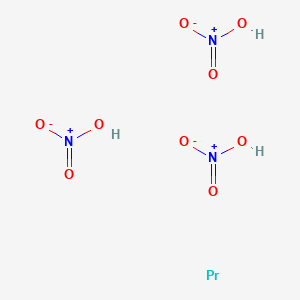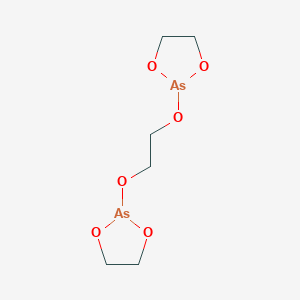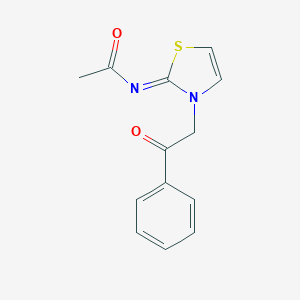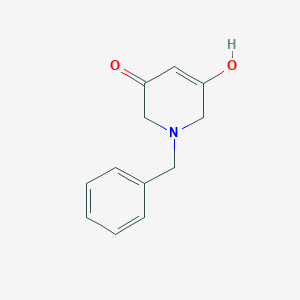![molecular formula C12H16Cl2O4 B082240 1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol CAS No. 15129-28-9](/img/structure/B82240.png)
1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) is a chemical compound with the molecular formula C₁₂H₁₆Cl₂O₄ and a molecular weight of 295.16 g/mol . This compound is characterized by the presence of two chloro-2-propanol groups linked through a p-phenylenedioxy bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) typically involves the reaction of p-phenylenedioxy with 3-chloro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) involves its interaction with specific molecular targets and pathways. The chloro groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The p-phenylenedioxy bridge provides structural stability and influences the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) can be compared with other similar compounds, such as:
1,1’-(p-Phenylenedioxy)bis(3-bromo-2-propanol): Similar structure but with bromo groups instead of chloro groups.
1,1’-(p-Phenylenedioxy)bis(3-iodo-2-propanol): Similar structure but with iodo groups instead of chloro groups.
1,1’-(p-Phenylenedioxy)bis(3-hydroxy-2-propanol): Similar structure but with hydroxyl groups instead of chloro groups.
The uniqueness of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) lies in its specific reactivity and applications, which are influenced by the presence of chloro groups and the p-phenylenedioxy bridge.
Propiedades
Número CAS |
15129-28-9 |
|---|---|
Fórmula molecular |
C12H16Cl2O4 |
Peso molecular |
295.16 g/mol |
Nombre IUPAC |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H16Cl2O4/c13-5-9(15)7-17-11-1-2-12(4-3-11)18-8-10(16)6-14/h1-4,9-10,15-16H,5-8H2 |
Clave InChI |
CVJPKXAKDGRMIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
SMILES canónico |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione](/img/structure/B82157.png)
